molecular formula C8H8N2O B12939631 4-amino-1H-indol-6-ol

4-amino-1H-indol-6-ol

Cat. No.: B12939631
M. Wt: 148.16 g/mol
InChI Key: AAPFMKZTCUJSJC-UHFFFAOYSA-N
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Description

4-amino-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various natural compounds such as tryptophan, serotonin, and plant growth hormones

Chemical Reactions Analysis

Types of Reactions: 4-amino-1H-indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis of 4-amino-1H-indol-6-yl derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve the use of solvents such as dichloromethane or toluene .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-amino-1H-indol-6-ol include other indole derivatives such as 4-nitro-1H-indol-6-ol, 4-methyl-1H-indol-6-ol, and 4-hydroxy-1H-indol-6-ol . These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of an amino group at the 4-position and a hydroxyl group at the 6-position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-amino-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPFMKZTCUJSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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